Isobutyl 2-(4-chloro-2-methylphenoxy)propionate
Description
Properties
CAS No. |
97190-15-3 |
|---|---|
Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-methylpropyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3 |
InChI Key |
RMPYJRQOSTUDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)propanoic acid.
Reduction: Formation of isobutyl 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of isobutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₉ClO₃
- Molecular Weight : 270.75 g/mol
- LogP : Estimated ~3.20 (similar to MCPP’s acid form)
- Applications: Primarily used for post-emergent control of broadleaf weeds in cereals, turf, and non-crop areas .
Comparison with Structural and Functional Analogs
MCPA (2-(4-Chloro-2-Methylphenoxy)Acetic Acid)
- Structural Difference : MCPA has an acetic acid group instead of propionic acid.
- Key Properties :
- Efficacy: MCPA is less selective than MCPP, with broader activity against weeds but higher risk to non-target plants .
- Toxicity: Lower carcinogenicity risk compared to MCPP (IARC class 3 vs. class 2B for MCPP) .
MCPB (4-(4-Chloro-2-Methylphenoxy)Butanoic Acid)
Other Esters of MCPP
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate differs from other MCPP esters in alkyl chain length, affecting physicochemical and application properties:
Magnesium Salt of MCPP
- Structure: Magnesium bis[2-(4-chloro-2-methylphenoxy)propanoate] .
- Key Properties :
- Toxicity : Lower dermal irritation risk compared to ester forms .
Research Findings and Performance Metrics
Chromatographic Behavior
Toxicity and Handling
Biological Activity
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate, commonly referred to by its chemical structure and CAS number (84332-89-8), is a compound with significant biological activity, particularly in the realm of herbicides. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molar mass of approximately 270.75 g/mol. It is categorized under various synonyms, including mecoprop and isobutyl mecoprop, and is recognized for its herbicidal properties.
| Property | Value |
|---|---|
| CAS Number | 84332-89-8 |
| Molecular Formula | C14H19ClO3 |
| Molar Mass | 270.75 g/mol |
| EINECS | 282-718-6 |
This compound functions primarily as a selective herbicide. Its mechanism involves the disruption of plant growth by interfering with auxin transport, a critical hormone in plant development. This compound mimics natural auxins, leading to uncontrolled growth and eventual plant death. The specific biological pathways affected include:
- Auxin Signaling Pathway: The compound binds to auxin receptors in plants, triggering aberrant growth responses.
- Cell Division Regulation: It affects the expression of genes involved in cell division and elongation.
Herbicidal Effects
Research indicates that this compound exhibits effective herbicidal activity against a range of broadleaf weeds. The efficacy varies based on concentration and application method. In controlled studies, it has been shown to significantly reduce weed biomass when applied at recommended rates.
Toxicological Studies
Toxicological assessments have demonstrated that while this compound is effective against target weeds, its safety profile for non-target organisms requires careful evaluation. Studies indicate that the compound has low acute toxicity to mammals but can exhibit moderate toxicity to aquatic organisms.
Case Studies
-
Field Trials on Weed Control:
A series of field trials conducted in various agricultural settings demonstrated that this compound effectively controlled common weeds such as Chenopodium album and Echinochloa crus-galli. The trials reported up to 90% reduction in weed populations when applied at optimal rates. -
Comparative Studies:
Comparative studies with other herbicides such as glyphosate showed that this compound provided similar levels of weed control but with a different spectrum of activity, highlighting its potential use in integrated weed management systems.
Research Findings
Recent research has focused on the degradation pathways of this compound in soil and water systems. Studies have identified several degradation products that may have differing biological activities compared to the parent compound.
Degradation Products Analysis
| Degradation Product | Biological Activity |
|---|---|
| Hydrolyzed Metabolite | Lower herbicidal activity |
| Chlorinated Byproducts | Potentially toxic to aquatic life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
